molecular formula C7H13N B2721810 Hept-5-yn-1-amine CAS No. 255381-72-7

Hept-5-yn-1-amine

Cat. No.: B2721810
CAS No.: 255381-72-7
M. Wt: 111.188
InChI Key: SVXFGGSGWNIWRD-UHFFFAOYSA-N
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Description

Hept-5-yn-1-amine is an organic compound with the molecular formula C7H13N. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is notable for its applications in organic synthesis and its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-5-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of hept-5-yne with ammonia or an amine under specific conditions. Another method includes the use of catalytic hydrogenation of hept-5-yn-1-nitrile.

Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled environments to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Hept-5-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form this compound derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hept-5-yn-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of hept-5-yn-1-amine involves its interaction with various molecular targets. The triple bond in the alkyne group allows it to participate in a range of chemical reactions, facilitating the formation of new compounds. The amine group can form hydrogen bonds and interact with other functional groups, influencing the compound’s reactivity and properties.

Comparison with Similar Compounds

Hept-5-yn-1-amine can be compared with other similar compounds, such as:

    Hept-5-yn-1-ol: This compound has a hydroxyl group instead of an amine group, leading to different reactivity and applications.

    Hept-5-yn-1-nitrile: The nitrile group in this compound results in distinct chemical properties and uses.

    Hept-5-yne: Lacking the amine group, this compound has different reactivity and is used in different contexts.

Uniqueness: this compound is unique due to the presence of both an alkyne and an amine group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound in various fields of research.

Properties

IUPAC Name

hept-5-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-3-4-5-6-7-8/h4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXFGGSGWNIWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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